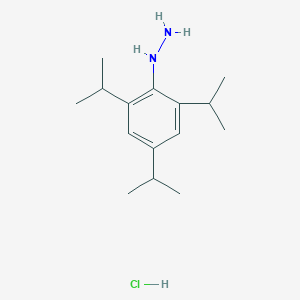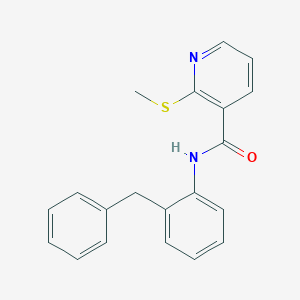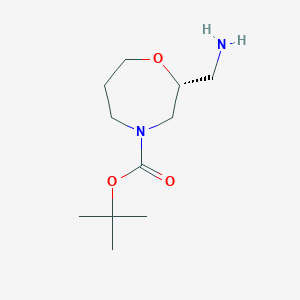
D-Lactose-1-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lactose-1-13C is a labeled form of lactose, where the carbon-1 position of the glucose moiety is enriched with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula of this compound is C12H22O11, and it has a molecular weight of 361.30 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Lactose-1-13C typically involves the incorporation of carbon-13 into the glucose moiety of lactose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with glucose labeled with carbon-13 at the desired position and then enzymatically convert it to lactose using β-galactosidase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic methods. The process requires high-purity starting materials and controlled reaction conditions to ensure the incorporation of carbon-13 at the specific position. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
D-Lactose-1-13C undergoes various chemical reactions typical of carbohydrates, including:
Oxidation: Conversion to lactobionic acid using oxidizing agents like bromine water.
Reduction: Reduction to lactitol using reducing agents such as sodium borohydride.
Hydrolysis: Hydrolysis to glucose and galactose using acids or enzymes like lactase.
Common Reagents and Conditions
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solutions.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or enzymes (e.g., lactase) under controlled temperatures.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Hydrolysis: Glucose and galactose.
科学研究应用
D-Lactose-1-13C is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed metabolic studies and tracing experiments. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic flux analysis to trace the pathways of lactose metabolism in organisms.
Medicine: Utilized in diagnostic tests to study lactose intolerance and other metabolic disorders.
Industry: Applied in the development of lactose-based pharmaceuticals and food products
作用机制
The mechanism of action of D-Lactose-1-13C involves its metabolism in the body, where it is hydrolyzed by the enzyme lactase into glucose and galactose. The labeled carbon-13 atom allows researchers to trace the metabolic fate of these monosaccharides using techniques such as NMR spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the role of lactose in various biological processes .
相似化合物的比较
Similar Compounds
D-Glucose-1-13C: A labeled form of glucose used in similar metabolic studies.
D-Galactose-1-13C: A labeled form of galactose used to study galactose metabolism.
D-Tagatose: A stereoisomer of D-galactose with similar properties and applications
Uniqueness
D-Lactose-1-13C is unique due to its specific labeling at the carbon-1 position of the glucose moiety, which provides precise information about the metabolic pathways involving lactose. This specificity makes it a valuable tool in research areas where detailed metabolic tracing is required .
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |
InChI 键 |
GUBGYTABKSRVRQ-AFBKEXCISA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)

![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)



![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)

![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)

